molecular formula C20H16Cl2N2O7S B2864426 Ethyl 4-(((5-chloro-2-methoxyphenyl)sulfonyl)oxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899728-65-5

Ethyl 4-(((5-chloro-2-methoxyphenyl)sulfonyl)oxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2864426
CAS No.: 899728-65-5
M. Wt: 499.32
InChI Key: MGUZWMGJCVFONC-UHFFFAOYSA-N
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Description

Ethyl 4-(((5-chloro-2-methoxyphenyl)sulfonyl)oxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine core, which is a six-membered ring containing two nitrogen atoms. The presence of multiple functional groups, including sulfonyl, methoxy, and chloro groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(((5-chloro-2-methoxyphenyl)sulfonyl)oxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Attachment of the ethyl ester: Esterification reactions can be employed to introduce the ethyl ester group.

    Substitution reactions: Chloro and methoxy groups can be introduced through nucleophilic substitution reactions using appropriate halides and methoxylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(((5-chloro-2-methoxyphenyl)sulfonyl)oxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.

    Substitution reagents: Halides (e.g., chlorides, bromides), methoxylating agents (e.g., dimethyl sulfate), and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with modified functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(((5-chloro-2-methoxyphenyl)sulfonyl)oxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Ethyl 4-(((5-chloro-2-methoxyphenyl)sulfonyl)oxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-(((5-chloro-2-methoxyphenyl)sulfonyl)oxy)-1-(2-bromophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate: This compound has a bromine atom instead of a chlorine atom on the phenyl ring, which may affect its reactivity and biological activity.

    Ethyl 4-(((5-chloro-2-methoxyphenyl)sulfonyl)oxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate: The presence of a methyl group instead of a chlorine atom can influence the compound’s steric and electronic properties.

    Ethyl 4-(((5-chloro-2-methoxyphenyl)sulfonyl)oxy)-1-(2-hydroxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate: The hydroxyl group can introduce hydrogen bonding interactions, potentially altering the compound’s solubility and binding affinity.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.

Properties

IUPAC Name

ethyl 4-(5-chloro-2-methoxyphenyl)sulfonyloxy-1-(2-chlorophenyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O7S/c1-3-30-20(26)19-16(11-18(25)24(23-19)14-7-5-4-6-13(14)22)31-32(27,28)17-10-12(21)8-9-15(17)29-2/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUZWMGJCVFONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=CC(=C2)Cl)OC)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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